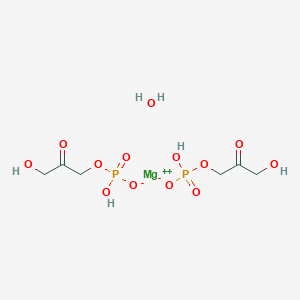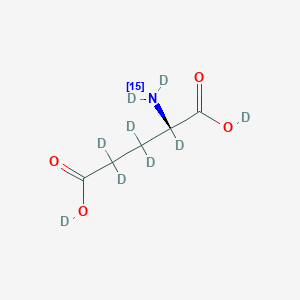
Oxtocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytocin is a peptide hormone and neuropeptide that is produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including childbirth, lactation, and social bonding. Oxytocin is often referred to as the “love hormone” due to its role in promoting social interactions and bonding between individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxytocin can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the use of benzyloxy carbonyl acyl (CBZ) protection routes, where dipeptides are protected under acidic conditions and then condensed. After deprotection and oxidation, the target product oxytocin is obtained . Solid-phase synthesis is another method where the peptide chain is assembled on a solid support, allowing for easier purification and higher yields .
Industrial Production Methods
In industrial settings, oxytocin is produced using recombinant DNA technology. This involves inserting the gene encoding oxytocin into bacterial or yeast cells, which then produce the hormone. The oxytocin is subsequently purified from the culture medium using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oxytocin undergoes several types of chemical reactions, including:
Reduction: The disulfide bonds in oxytocin can be reduced to form free thiol groups.
Substitution: Various amino acid residues in oxytocin can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of oxytocin include diphenyl azidophosphate, dioxane, piperidine, and trifluoroacetic acid (TFA). Reaction conditions typically involve controlled temperatures ranging from -20 to 40 degrees Celsius and reaction times of 10-40 hours .
Major Products Formed
The major products formed from these reactions include various oxytocin analogs with modified biological activities. These analogs are used in research to study the different physiological effects of oxytocin .
Scientific Research Applications
Oxytocin has a wide range of scientific research applications, including:
Chemistry: Oxytocin is used as a model peptide in studies of peptide synthesis and folding.
Biology: It is studied for its role in social behavior, stress regulation, and reproductive physiology.
Medicine: Oxytocin is used clinically to induce labor, control postpartum bleeding, and enhance social functioning in conditions like autism spectrum disorders
Mechanism of Action
Oxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the uterus, mammary glands, and brain. Upon binding, oxytocin activates intracellular signaling pathways that increase intracellular calcium levels, leading to muscle contractions in the uterus and milk ejection in the mammary glands . In the brain, oxytocin influences social behavior by modulating neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Oxytocin is often compared with other similar compounds, such as:
Carbetocin: A synthetic analog of oxytocin used to prevent postpartum hemorrhage.
Demoxytocin: Another synthetic analog with similar uterotonic effects.
Oxytocin is unique in its dual role in both reproductive physiology and social behavior, making it a valuable compound for both clinical and research applications .
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPRXBHLZRZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N12O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

azolidine-2-carboxylic acid](/img/structure/B15088615.png)
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)


![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)

![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)


![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)



